molecular formula C28H35NO4 B7534129 3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol

3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol

Cat. No.: B7534129
M. Wt: 449.6 g/mol
InChI Key: NCSPTPQAGTVGTB-UHFFFAOYSA-N
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Description

3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol is a fascinating compound with significant scientific interest. Structurally complex, it features a phenolic group, an amino group, and an intricate array of hydroxy and ethyl substitutions. Its unique structure confers specific properties and reactivity, making it valuable in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions. A common route starts with the alkylation of phenol derivatives, followed by amino-hydroxyalkylation. Each step requires precise control of reaction conditions, including temperature, solvent, and pH.

Industrial Production Methods: Scaling up to industrial production involves optimization of reaction steps to ensure high yields and purity. Continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are often employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The phenolic group can undergo oxidation to form quinones.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: Aromatic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products:

  • Quinones from oxidation.

  • Amino derivatives from reduction.

  • Halogenated or nucleophile-substituted products from substitution reactions.

Scientific Research Applications

Chemistry: Used as a model compound in studying reaction mechanisms and kinetics. Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding. Medicine: Explored for therapeutic potential in treating various conditions due to its unique interaction with biological targets. Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound's effects are mediated through interactions with molecular targets like enzymes and receptors. The phenolic group can participate in hydrogen bonding and electrostatic interactions, while the amino group may engage in nucleophilic reactions, influencing biological pathways and molecular mechanisms.

Comparison with Similar Compounds

  • 2-[4-(2-phenylpropan-2-yl)phenoxy]ethanol

  • 2-amino-3-[4-(2-phenylpropan-2-yl)phenoxy]propanol

Uniqueness: The presence of both hydroxy and amino groups in 3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol allows for versatile reactivity and potential bioactivity. Its structural complexity differentiates it from simpler analogs, providing a broader range of applications and research opportunities.

Properties

IUPAC Name

3-[2-[ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO4/c1-4-29(19-27(32)21-9-8-12-24(30)17-21)18-25(31)20-33-26-15-13-23(14-16-26)28(2,3)22-10-6-5-7-11-22/h5-17,25,27,30-32H,4,18-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSPTPQAGTVGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2)O)CC(C3=CC(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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